molecular formula C15H11BrF2O2 B14129392 Benzhydryl 2-bromo-2,2-difluoroacetate

Benzhydryl 2-bromo-2,2-difluoroacetate

Cat. No.: B14129392
M. Wt: 341.15 g/mol
InChI Key: IBMIZLPXAQGXSJ-UHFFFAOYSA-N
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Description

Benzhydryl 2-bromo-2,2-difluoroacetate (CAS 2763979-08-2) is a specialized organic compound with the molecular formula C15H11BrF2O and a molecular weight of 341.15 g/mol . It is characterized as a yellow to colorless liquid in its physical state . This reagent is a valuable building block in organic synthesis, particularly for introducing the difluoroacetate moiety into more complex molecules. The benzhydryl (diphenylmethyl) group can act as a protecting group for carboxylic acids, which may be cleaved later under specific conditions to reveal the desired acid functionality. In research settings, analogous 2-bromo-2,2-difluoroacetate esters, such as the ethyl variant, have been utilized in copper-mediated coupling reactions with aryl halides to synthesize α,α-difluoroesters, demonstrating their utility in constructing fluorinated target compounds . Proper storage is critical for maintaining the stability and integrity of this reagent; it should be kept in a dark place under an inert atmosphere and stored at room temperature (20 to 22 °C) . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H11BrF2O2

Molecular Weight

341.15 g/mol

IUPAC Name

benzhydryl 2-bromo-2,2-difluoroacetate

InChI

InChI=1S/C15H11BrF2O2/c16-15(17,18)14(19)20-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

IBMIZLPXAQGXSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(F)(F)Br

Origin of Product

United States

Preparation Methods

Acid Chloride Route

The most straightforward approach involves converting 2-bromo-2,2-difluoroacetic acid to its acyl chloride derivative, followed by reaction with benzhydryl alcohol.

Procedure :

  • Acyl chloride formation : Treat 2-bromo-2,2-difluoroacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) at 0–5°C for 2 hours.
  • Esterification : Add benzhydryl alcohol and triethylamine (Et₃N) dropwise to the acyl chloride solution, stirring at room temperature for 12 hours.

Reaction :
$$
\text{BrCF}2\text{CO}2\text{H} + \text{SOCl}2 \rightarrow \text{BrCF}2\text{COCl} + \text{SO}2 + \text{HCl}
$$
$$
\text{BrCF}
2\text{COCl} + (\text{Ph})2\text{CHOH} \xrightarrow{\text{Et}3\text{N}} \text{BrCF}2\text{CO}2\text{CH}(\text{Ph})_2 + \text{HCl}
$$

Yield : 68–75% after silica gel chromatography.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitates esterification under mild conditions.

Conditions :

  • Solvent: DCM or THF
  • Catalyst: 4-dimethylaminopyridine (DMAP)
  • Temperature: 0°C to room temperature
  • Yield: 60–70%

Transesterification Approaches

Ethyl Ester Transesterification

Ethyl bromodifluoroacetate serves as a cost-effective starting material. The ethyl group is displaced by benzhydryl alcohol under acidic or basic conditions.

Acid-Catalyzed Method :

  • Catalyst : HCl gas or p-toluenesulfonic acid (PTSA)
  • Solvent : Toluene
  • Conditions : Reflux at 110°C for 8–12 hours
  • Yield : 50–65%

Base-Catalyzed Method :

  • Catalyst : Sodium methoxide (NaOMe)
  • Solvent : Methanol
  • Conditions : Room temperature, 24 hours
  • Yield : 40–55%

Limitation : Benzhydryl alcohol’s steric bulk reduces reaction efficiency compared to smaller alcohols like benzyl.

Catalytic Difluoroalkylation Techniques

Iridium-Catalyzed Coupling

Adapting methodologies from tertiary amide difluoroalkylation, iridium complexes enable direct coupling between benzhydryl amines and bromodifluoroacetyl reagents.

Procedure :

  • Reagents :
    • Vaska’s complex (IrCl(CO)(PPh₃)₂, 1–2 mol%)
    • Tetramethyldisiloxane (TMDS) as reductant
    • BrZnCF₂CO₂Et (difluoro-Reformatsky reagent)
  • Conditions :
    • Solvent: THF
    • Temperature: 60°C, 12 hours
    • Yield: 45–50%

Reaction :
$$
(\text{Ph})2\text{CHNH}2 + \text{BrZnCF}2\text{CO}2\text{Et} \xrightarrow{\text{Ir catalyst}} (\text{Ph})2\text{CHCF}2\text{CO}_2\text{Et} + \text{byproducts}
$$

Challenges : Requires pre-synthesis of benzhydryl amines and exhibits moderate functional group tolerance.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Conditions Yield Scalability
Acid Chloride Esterification 2-Bromo-2,2-difluoroacetic acid SOCl₂, Et₃N 0–25°C, 12 h 68–75% High
Transesterification (HCl) Ethyl bromodifluoroacetate HCl gas 110°C, 8 h 50–65% Moderate
Iridium-Catalyzed Benzhydryl amine IrCl(CO)(PPh₃)₂ 60°C, 12 h 45–50% Low

Key Observations :

  • Direct esterification offers the highest yields but requires handling corrosive acyl chlorides.
  • Transesterification balances cost and efficiency but struggles with steric hindrance.
  • Catalytic methods are less developed but provide avenues for asymmetric synthesis.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve difluoroacetate solubility but may hinder benzhydryl group incorporation. Non-polar solvents (toluene, DCM) favor esterification but slow reaction kinetics.

Catalyst Loading

Reducing iridium catalyst loading to 0.5 mol% maintains activity while lowering costs. For acid-catalyzed transesterification, 10 mol% PTSA enhances turnover without side reactions.

Purification Techniques

  • Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves ester products from unreacted alcohol.
  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with >95% purity.

Challenges and Limitations

  • Steric Hindrance : The benzhydryl group’s bulk slows nucleophilic attack during transesterification, necessitating prolonged reaction times.
  • Moisture Sensitivity : Bromodifluoroacetyl intermediates hydrolyze readily, requiring anhydrous conditions.
  • Catalyst Cost : Iridium-based systems remain prohibitively expensive for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 2-bromo-2,2-difluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted benzhydryl difluoroacetates.

    Reduction: Benzhydryl difluoroethanol.

    Oxidation: Benzhydryl difluoroacetic acid.

Scientific Research Applications

Benzhydryl 2-bromo-2,2-difluoroacetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceuticals, including anticancer and antiviral drugs.

    Industry: In the production of high-energy materials and specialty chemicals

Mechanism of Action

The mechanism of action of benzhydryl 2-bromo-2,2-difluoroacetate involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic attack at the carbon center. The difluoroacetate moiety can participate in various chemical transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The benzhydryl derivative distinguishes itself from other 2-bromo-2,2-difluoroacetates through its molecular weight and steric profile. A comparative analysis of key parameters is provided below:

Compound Name Molecular Formula Molecular Weight Melting/Boiling Point Key Structural Feature
Benzhydryl 2-bromo-2,2-difluoroacetate C₁₅H₁₁BrF₂O₂ ~341.1* Not reported Bulky benzhydryl group
Ethyl 2-bromo-2,2-difluoroacetate C₄H₅BrF₂O₂ 202.98 Not reported Simple primary alkyl ester
Benzyl 2-bromo-2,2-difluoroacetate C₉H₇BrF₂O₂ 265.05 2–8°C (storage) Aromatic benzyl group
Potassium 2-bromo-2,2-difluoroacetate C₂BrF₂KO₂ 213.02 Room temperature Ionic salt form

*Estimated based on structural analogs. Data sourced from .

Key Research Findings

  • Catalytic efficiency : Bulky esters like benzhydryl require optimized catalysts (e.g., Ni/Zn systems) to mitigate steric effects, whereas ethyl esters perform well with standard protocols .
  • Market trends : Potassium 2-bromo-2,2-difluoroacetate dominates industrial applications due to cost-effectiveness, while benzhydryl derivatives remain niche, reserved for high-value pharmaceutical intermediates .

Q & A

Q. What are the key synthetic routes for Benzhydryl 2-bromo-2,2-difluoroacetate, and what reaction conditions are critical for optimizing yield?

The synthesis of benzhydryl esters typically involves esterification or substitution reactions. For this compound, a plausible route starts with 2-bromo-2,2-difluoroacetic acid, which is activated (e.g., via acyl chloride formation) and coupled with benzhydrol under mild basic conditions (e.g., using DMAP or pyridine as a catalyst). Alternatively, nucleophilic substitution of a bromine-containing precursor (e.g., ethyl 2-bromo-2,2-difluoroacetate) with benzhydryl alcohol in the presence of a base like K₂CO₃ may be employed . Key parameters include:

  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., elimination).
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
  • Purification : Column chromatography or recrystallization ensures purity, monitored by NMR and HPLC .

Q. How do bromine and fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

The bromine atom acts as a leaving group, making the compound a candidate for SN₂ reactions. The difluoro moiety exerts strong electron-withdrawing effects, stabilizing the transition state and accelerating substitution. However, steric hindrance from the benzhydryl group may reduce reactivity compared to smaller esters (e.g., methyl or ethyl analogs). Computational studies (DFT) can predict regioselectivity, while experimental kinetic analysis under varying conditions (solvent polarity, nucleophile strength) clarifies these effects .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Storage : Store in a cool, dry place away from light and oxidizing agents. Use amber glass bottles to prevent photodegradation .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. In photoredox catalysis, how can this compound participate in C–C bond formation, and what challenges arise from its difluoro moiety?

Under visible-light photoredox conditions (e.g., Ru(bpy)₃²⁺), the bromine atom may undergo single-electron transfer (SET) to generate a radical intermediate. The difluoro group stabilizes adjacent radicals, enabling cross-coupling with alkenes or arylboronic acids. Challenges include:

  • Competing pathways : The benzhydryl group’s steric bulk may favor β-hydride elimination over coupling.
  • Solvent effects : Acetonitrile or DMF optimizes radical stability, while protic solvents quench reactive intermediates. Mechanistic probes (e.g., radical traps like TEMPO) validate pathways .

Q. How can researchers resolve discrepancies in reported reaction efficiencies for this compound?

Contradictory data (e.g., variable yields in cross-coupling) may arise from:

  • Impurity profiles : Use HPLC-MS to detect trace byproducts (e.g., dehalogenated species).
  • Catalyst variability : Screen alternative photocatalysts (e.g., Ir(ppy)₃) or adjust redox potentials.
  • Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps .

Q. How does the benzhydryl group’s electronic and steric profile affect stability and reactivity compared to alkyl esters?

The benzhydryl group provides steric shielding, reducing hydrolysis rates compared to methyl/ethyl esters. Electronically, its aryl rings donate resonance stabilization to the ester carbonyl, slightly reducing electrophilicity. Comparative studies using Hammett plots or X-ray crystallography (to analyze bond lengths) quantify these effects. For instance, benzhydryl esters may exhibit longer shelf lives but require harsher conditions for nucleophilic attack .

Q. Methodological Recommendations

  • Characterization : Use ¹⁹F NMR to confirm fluorine environments and GC-MS for purity assessment.
  • Computational modeling : Apply DFT (e.g., Gaussian) to predict reaction pathways and transition states.
  • Safety protocols : Regularly review SDS updates and conduct risk assessments for novel applications .

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